molecular formula C13H19N7OS B10939733 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10939733
M. Wt: 321.40 g/mol
InChI Key: XFXMXECRNXUJEW-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from the preparation of the pyrazole rings. The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. The resulting pyrazole derivatives are then subjected to further reactions to introduce the desired substituents.

The key step in the synthesis of this compound is the formation of the hydrazinecarbothioamide moiety. This can be achieved by reacting the pyrazole derivatives with thiosemicarbazide under appropriate conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in solvents such as acetic acid or dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions can be facilitated by using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and sulfoxides or sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE shares structural similarities with other hydrazinecarbothioamide derivatives and pyrazole-containing compounds.
  • N-(4-CYANO-1-PHENYL-1H-PYRAZOL-5-YL)-1-(4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: This compound has similar pyrazole rings but different substituents, leading to distinct chemical properties and biological activities.

Uniqueness

The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of pyrazole rings and hydrazinecarbothioamide moiety, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H19N7OS

Molecular Weight

321.40 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[3-(4-methylpyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C13H19N7OS/c1-9-6-14-20(7-9)5-4-12(21)16-17-13(22)15-11-8-19(3)18-10(11)2/h6-8H,4-5H2,1-3H3,(H,16,21)(H2,15,17,22)

InChI Key

XFXMXECRNXUJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NNC(=S)NC2=CN(N=C2C)C

Origin of Product

United States

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